molecular formula C17H15Cl2NO3 B2484701 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE CAS No. 1794785-44-6

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE

Cat. No.: B2484701
CAS No.: 1794785-44-6
M. Wt: 352.21
InChI Key: DVVLRTQWYOPTRP-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a synthetic organic compound featuring a benzoyl ester backbone modified with chlorine substituents at the 2- and 5-positions of the aromatic ring. The structure includes a carbamoyl group linked via a methylene bridge to a 2-methylphenyl moiety. The ester group (2,5-dichlorobenzoate) is a critical functional component, with analogs frequently appearing in agrochemicals, polymer additives, or drug intermediates .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVLRTQWYOPTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2,5-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The benzoate ester group undergoes nucleophilic acyl substitution under acidic or basic conditions:

  • Base-Catalyzed Hydrolysis :
    Reacts with aqueous NaOH/ethanol to yield 2,5-dichlorobenzoic acid and [(2-methylphenyl)methyl]carbamoylmethanol.

    Compound+OH2,5-Cl2C6H3COO+HOCH2C(O)NHCH2C6H4CH3\text{Compound} + \text{OH}^- \rightarrow \text{2,5-Cl}_2\text{C}_6\text{H}_3\text{COO}^- + \text{HOCH}_2\text{C(O)NHCH}_2\text{C}_6\text{H}_4\text{CH}_3

    Conditions: Reflux in ethanol with 1M NaOH (4–6 h, 80–90°C) .

  • Acid-Catalyzed Transesterification :
    Reacts with excess methanol/H2_2SO4_4 to form methyl 2,5-dichlorobenzoate. Widely used in industrial synthesis .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient dichlorobenzene ring facilitates SNAr reactions at positions activated by chlorine substituents:

Reagent Product Conditions Yield
Ammonia (NH3_3)2-Chloro-5-aminobenzoate derivative150°C, sealed tube, 12 h ~60%
Methoxide (NaOMe)2-Chloro-5-methoxybenzoate derivativeDMF, 100°C, 8 h ~75%

These reactions exploit the para-directing nature of chlorine substituents under high-temperature or polar aprotic conditions.

Carbamate Group Reactivity

The carbamoyl moiety participates in hydrolysis and condensation:

  • Acidic Hydrolysis :
    Cleavage with HCl/H2_2O yields 2,5-dichlorobenzoic acid and o-tolylmethylamine:

    Compound+H3O+2,5-Cl2C6H3COOH+CH3C6H4CH2NH2\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{2,5-Cl}_2\text{C}_6\text{H}_3\text{COOH} + \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2

    Conditions: 6M HCl, reflux (3–5 h) .

  • Condensation with Amines :
    Reacts with primary amines (e.g., aniline) to form substituted ureas:

    Compound+PhNH2PhNHCONHCH2C6H4CH3+2,5-Cl2C6H3COOCH3\text{Compound} + \text{PhNH}_2 \rightarrow \text{PhNHCONHCH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{2,5-Cl}_2\text{C}_6\text{H}_3\text{COOCH}_3

    Catalyst: Pyridine, 60°C, 2 h .

Heterocycle Formation

The ester group serves as a precursor for synthesizing heterocyclic compounds:

  • Oxadiazole Synthesis :
    Condensation with hydrazine forms 2,5-dichlorobenzohydrazide, which cyclizes to 1,3,4-oxadiazoles under dehydrating conditions (POCl3_3, 100°C) :

    HydrazideΔOxadiazole+H2O\text{Hydrazide} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}_2\text{O}

    Yields: 70–85% for substituted oxadiazoles .

Biological Activity and Functionalization

As a plant growth regulator and fungicide, its derivatives are optimized via:

  • Sulfonamide Formation :
    Reacts with sulfonic acid chlorides (e.g., TsCl) to generate sulfonamides, enhancing antifungal activity .

  • Metal Complexation :
    Coordinates with Cu(II) or Fe(III) ions via the carbamoyl oxygen, forming complexes with improved stability in agricultural formulations .

Scientific Research Applications

The compound {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,5-Dichlorobenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential efficacy in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in:

  • Anticancer Agents : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, related derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities. Research indicates that it may reduce oxidative stress-induced neuronal damage, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Research into the biological activities of structurally similar compounds highlights several key areas:

  • Antidiabetic Properties : Compounds analogous to this one have demonstrated protective effects on pancreatic β-cells under stress conditions. For example, studies have shown that certain derivatives can protect these cells from endoplasmic reticulum stress, with an EC50 value indicating significant potency.
  • Enzyme Inhibition : The compound may modulate enzyme activity associated with metabolic pathways or disease states, making it a candidate for therapeutic interventions.
CompoundActivity TypeMax Activity (%)EC50 (μM)
Compound Aβ-cell Protection1000.1 ± 0.01
Compound BAnticancer4518 ± 4
Compound CNeuroprotection8813 ± 1

Case Study 1: β-cell Protective Activity

A study focused on the effects of various benzamide derivatives on pancreatic β-cell viability revealed that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m showed maximal activity at a concentration of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents on the benzoate ring or modifications to the carbamoyl side chain. Below is a systematic comparison with key derivatives identified in literature and commercial catalogs:

Table 1: Substituent-Based Comparison of Benzoate Derivatives

Compound Name Substituents (Benzoate Ring) Functional Group Modifications Potential Applications
Methyl 2,5-dichlorobenzoate 2-Cl, 5-Cl Simple methyl ester Solvent, polymer intermediate
Methyl 2,4-difluorobenzoate 2-F, 4-F Fluorinated methyl ester Pharmaceutical synthesis
Methyl 2,5-dibromobenzoate 2-Br, 5-Br Brominated methyl ester Flame retardant precursor
Methyl 2,5-dihydroxybenzoate 2-OH, 5-OH Hydroxylated methyl ester Antioxidant, cosmetic formulations
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate 2-Cl, 5-Cl + carbamoyl side chain Carbamoyl-methyl-2-methylphenyl linkage Bioactive agent (hypothesized)

Key Findings:

Substituent Effects on Reactivity :

  • Chlorine (Cl) and bromine (Br) substituents enhance electrophilicity and thermal stability compared to hydroxyl (-OH) or methoxy groups. For example, methyl 2,5-dichlorobenzoate exhibits higher resistance to hydrolysis than methyl 2,5-dihydroxybenzoate due to reduced electron-withdrawing effects of Cl vs. OH .
  • Fluorine (F) substituents, as in methyl 2,4-difluorobenzoate, improve lipid solubility and bioavailability, making such derivatives valuable in drug design .

This modification aligns with trends in prodrug development, where carbamoyl groups are used to modulate pharmacokinetics .

Thermal and Chemical Stability :

  • Brominated derivatives (e.g., methyl 2,5-dibromobenzoate) demonstrate superior thermal stability, with decomposition temperatures exceeding 250°C, whereas chlorinated analogs degrade near 200°C. This property makes brominated esters preferable in high-temperature industrial processes .

Biological Activity

The compound {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,5-Dichlorobenzoate is a synthetic organic molecule with potential biological activity. Its structure suggests that it may exhibit various pharmacological properties, making it of interest in medicinal chemistry and toxicology. This article explores its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methyl group attached to a phenyl ring, a carbamoyl group, and a dichlorobenzoate moiety. The molecular formula is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2.

Structural Formula

Chemical Structure C12H12Cl2N2O2\text{Chemical Structure }\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2

Physical Properties

PropertyValue
Molecular Weight275.14 g/mol
SolubilityModerately soluble in water
ToxicityModerately toxic to fish
Biological ActivityPotential anti-inflammatory

The biological activity of This compound may be attributed to its structural components:

  • Anti-inflammatory Properties : Similar compounds have been shown to inhibit inflammatory pathways, potentially reducing the severity of conditions like arthritis.
  • Antimicrobial Activity : The dichlorobenzoate moiety may enhance the compound's ability to disrupt microbial cell membranes.

Case Studies

  • Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dichlorobenzoates exhibited significant inhibition of pro-inflammatory cytokines in vitro. The findings suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .
  • Toxicological Assessment : Research conducted on the acute toxicity of related compounds indicated that while there is moderate toxicity observed in aquatic species, the effects on mammalian systems remain less well-defined. A study highlighted that exposure to similar methyl esters resulted in mild to moderate skin irritation and sensitization in guinea pigs .
  • Synthesis and Biological Evaluation : In another study, researchers synthesized various derivatives of 2,5-dichlorobenzoic acid methyl ester and evaluated their biological activities against several bacterial strains, finding promising antimicrobial properties .

Data Summary Table

The following table summarizes key findings related to the biological activity and properties of This compound :

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
ToxicityModerate toxicity in aquatic species

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